molecular formula C13H15NO4S2 B8298346 3-tert-Butylaminosulfonylbenzothiophene-2-carboxylic acid

3-tert-Butylaminosulfonylbenzothiophene-2-carboxylic acid

Cat. No.: B8298346
M. Wt: 313.4 g/mol
InChI Key: SVFAVKWRANKHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-tert-Butylaminosulfonylbenzothiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO4S2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15NO4S2

Molecular Weight

313.4 g/mol

IUPAC Name

3-(tert-butylsulfamoyl)-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C13H15NO4S2/c1-13(2,3)14-20(17,18)11-8-6-4-5-7-9(8)19-10(11)12(15)16/h4-7,14H,1-3H3,(H,15,16)

InChI Key

SVFAVKWRANKHCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(SC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-tert-Butylbenzothiophene-3-sulfonamide (13.6 g) and 400 ml of anhydrous tetrahydrofuran in admixture were cooled to 0° and 120 ml of butyl lithium in hexane (1.6 molar) was added cautiously, dropwise. After the addition was completed the mixture was stirred at room temperature for 2 hours and carbon dioxide was then passed into the system for two hours while cooling to 15°. Two hundred ml of water was then cautiously added followed by 40 ml of 12 N hydrochloric acid. The solution was then evaporated to half of its original volume, extracted with methylene chloride and the organic phase washed with water, dried over magnesium sulfate, filtered and evaporated to dryness to yield a white solid of m.p. 180° with gas evolution. Nuclear Magnetic Resonance spectroscopy showed the t-butyl absorption at 1.3 δ (singlet) and benzothiophene hydrogen absorption at 7.4-8.0 (multiplet).
Name
N-tert-Butylbenzothiophene-3-sulfonamide
Quantity
13.6 g
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reactant
Reaction Step One
Quantity
400 mL
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solvent
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120 mL
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
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40 mL
Type
reactant
Reaction Step Four
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